N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine
Beschreibung
This pteridine-2,4-diamine derivative features a pteridine core substituted at the N2 and N4 positions with a 3-chloro-4-methoxyphenyl group and a 2,5-dimethylphenyl group, respectively. Though direct pharmacological data for this compound is absent in the provided evidence, structural analogs in related heterocyclic systems (e.g., quinazolines, triazines) indicate possible applications in enzyme inhibition or as intermediates in drug development .
Eigenschaften
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O/c1-12-4-5-13(2)16(10-12)26-20-18-19(24-9-8-23-18)27-21(28-20)25-14-6-7-17(29-3)15(22)11-14/h4-11H,1-3H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTHAYAXPWZAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine, also known by its CAS number 946218-19-5, is a synthetic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound based on current research findings.
- Molecular Formula : C21H19ClN6O
- Molecular Weight : 406.9 g/mol
- Structure : The compound features a pteridine core substituted with a chloro and methoxy group on one side and a dimethylphenyl group on the other.
Antioxidant Properties
Research indicates that derivatives of pteridine, including N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine, exhibit significant antioxidant activity. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various diseases such as cancer and cardiovascular disorders. In particular, studies have shown that certain pteridine derivatives can inhibit lipid peroxidation and demonstrate protective effects in models of oxidative stress .
Anti-inflammatory Activity
The anti-inflammatory effects of pteridine derivatives have been well documented. In animal models, compounds similar to N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine have been shown to reduce inflammation markers significantly. For instance, in a rat model of colitis, a related pteridine compound exhibited a reduction in inflammatory cytokines by approximately 41% at a dosage of 0.01 mmol/kg .
Anticancer Potential
Pteridine derivatives are being explored for their potential anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. In vitro studies reveal that certain pteridines can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .
The biological activity of N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in inflammatory processes.
- Reactive Oxygen Species Scavenging : By neutralizing ROS, the compound helps mitigate oxidative stress.
- Signal Transduction Modulation : It may affect pathways related to cell survival and apoptosis, particularly in cancer cells.
Study on Antioxidant Efficacy
A study published in Molecules evaluated various pteridine derivatives for their antioxidant properties using DPPH and ABTS assays. The results indicated that N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine showed comparable efficacy to established antioxidants at low concentrations .
Anti-inflammatory Effects in Colitis Model
In an experimental study involving rats induced with colitis, treatment with related pteridines resulted in significant reductions in histopathological scores and inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications for inflammatory bowel diseases.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in Pteridine-Diamine Family
- N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine (CM1001419)
- Core : Pteridine-2,4-diamine.
- Substituents :
- N2: Benzodioxolylmethyl group (electron-rich due to dioxolane).
- N4: 3-Chloro-4-methylphenyl (chloro for electronegativity, methyl for lipophilicity).
Triazine-Based Analogs
- N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride Core: 1,3,5-Triazine-2,4-diamine. Substituents:
- N2: 4-Chlorophenyl.
- N4: 3,4-Dimethylphenyl.
- Additional: Morpholino group at position 4. The morpholino group enhances solubility but may limit membrane permeability compared to the target compound’s methoxy group .
Quinazoline-Diamine Derivatives (AChE/BuChE Inhibitors)
- Compound 9 (Quinazoline-2,4-diamine) : N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl).
- Activity : AChE IC50 = 2.1 µM.
- Compound 14c (Quinazoline-2,4-diamine) : N4-(3,4-dimethoxyphenethyl).
- Activity : AChE IC50 = 2.5 µM.
- Key Differences : The quinazoline core differs in electronic properties from pteridine. The dimethoxy groups in these compounds correlate with strong enzyme inhibition, suggesting that the 3-chloro-4-methoxyphenyl group in the target compound could similarly enhance binding to cholinesterases .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Electronic Effects : The methoxy group in the target compound may improve hydrogen bonding compared to methyl or chloro substituents in analogs.
- Solubility vs. Lipophilicity: The dimethylphenyl group at N4 likely increases lipophilicity, whereas morpholino (triazine analog) or benzodioxolyl (CM1001419) groups enhance solubility.
- Biological Activity Prediction : Based on quinazoline analogs, the target compound could exhibit cholinesterase inhibition, though experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
